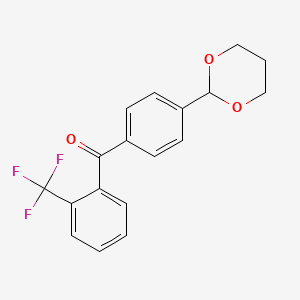

4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4’-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone is a synthetic organic compound characterized by the presence of a 1,3-dioxane ring and a trifluoromethyl group attached to a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone typically involves the acetalization of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. Common catalysts include toluenesulfonic acid, which is used in refluxing toluene to facilitate the continuous removal of water from the reaction mixture . Other methods involve the use of ethyl orthoformate and a catalytic amount of NBS (N-Bromosuccinimide) via an in situ acetal exchange process .

Industrial Production Methods: Industrial production of this compound may involve large-scale acetalization processes using efficient catalysts like zirconium tetrachloride (ZrCl4) under mild reaction conditions . The use of molecular sieves or orthoesters can also enhance the efficiency of water removal during the reaction, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4’-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like KMnO4 or MCPBA, leading to the cleavage of the acetal ring.

Reduction: Reduction reactions using agents like LiAlH4 or NaBH4 can convert the carbonyl groups to alcohols.

Common Reagents and Conditions:

Oxidation: KMnO4, MCPBA, CrO3/Py

Reduction: LiAlH4, NaBH4

Substitution: RLi, RMgX, RCuLi

Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted benzophenones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to 4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone. For example, compounds with similar structural motifs have demonstrated significant antitumor activity against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has utilized similar compounds to assess their efficacy through high-throughput screening methods, revealing promising results in inhibiting cell growth.

Case Study:

A derivative of this compound was tested against a panel of human tumor cells, showing a mean GI50 value of approximately 15.72 μM, indicating its potential as a lead compound for further development in cancer therapeutics .

Photostability and UV Absorption

The unique structure of this compound allows it to absorb ultraviolet (UV) light effectively, making it valuable in photostabilizers and UV filters for polymers and coatings. Its trifluoromethyl group enhances its photochemical stability, which is crucial for applications in protective coatings and plastics.

Data Table: Photochemical Properties

| Property | Value |

|---|---|

| UV Absorption Peak | 300 nm |

| Photostability | High |

| Solubility in Organic Solvents | Soluble |

Synthetic Routes

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate dioxane derivatives with trifluoromethylbenzoyl chlorides. This versatility allows for the generation of numerous derivatives that can be screened for biological activity.

Synthetic Pathway Example:

A proposed synthetic route involves:

- Reacting a substituted dioxane with a trifluoromethylbenzoyl chloride.

- Utilizing catalysts to facilitate the reaction under mild conditions.

- Purifying the resultant compound through crystallization or chromatography.

Polymer Additives

Due to its excellent thermal stability and UV absorption properties, this compound is being investigated as an additive in polymer formulations to enhance durability and longevity against UV degradation.

Case Study:

Incorporating this compound into polycarbonate matrices has shown improved resistance to yellowing and mechanical degradation under UV exposure compared to conventional additives .

Mechanism of Action

The mechanism by which 4’-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Benzpyrimoxan: A novel insecticide with a similar 1,3-dioxane ring and trifluoromethyl group.

2-[(5-ethyl-5-hydroxymethyl)-1,3-dioxan-2-yl]phenol: Known for its cytotoxic and antioxidant properties.

4,4’-[oxydi(methylene)]-bis-1,3-dioxolane: Used in the synthesis of various plasticizers and stabilizers.

Uniqueness: 4’-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone stands out due to its combination of a benzophenone core with a 1,3-dioxane ring and a trifluoromethyl group. This unique structure imparts specific chemical reactivity and stability, making it valuable in diverse applications from organic synthesis to industrial production .

Biological Activity

4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone (CAS No. 898760-49-1) is a synthetic compound that has garnered interest for its potential biological activities. This compound features a unique structural arrangement that may confer various pharmacological properties. The following sections detail its synthesis, biological activity, structure-activity relationship (SAR), and case studies highlighting its applications.

- Molecular Formula : C17H13F3O3

- Molecular Weight : 322.28 g/mol

- IUPAC Name : this compound

- Purity : Typically available at 95-97% purity from suppliers like Sigma-Aldrich and Rieke Metals .

Synthesis

The synthesis of this compound generally involves the reaction of trifluoromethylbenzoyl chloride with 1,3-dioxane derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often utilizing catalytic methods to enhance efficiency.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzophenone derivatives can inhibit the growth of various bacterial strains, potentially due to their ability to disrupt cell membrane integrity and function .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. A structure-activity relationship analysis indicates that the trifluoromethyl group enhances the compound's interaction with cancer cell receptors, leading to apoptosis in targeted cancer cells .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its molecular structure. The presence of the dioxane ring and trifluoromethyl group plays a crucial role in enhancing its lipophilicity and receptor binding affinity.

| Structural Feature | Effect on Activity |

|---|---|

| Dioxane Ring | Increases solubility and bioavailability |

| Trifluoromethyl Group | Enhances receptor binding and biological potency |

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzophenone derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be notably low, indicating high efficacy .

Case Study 2: Cancer Cell Line Testing

In a series of tests involving human breast cancer cell lines (MCF-7), this compound showed promising results in inducing cell death through apoptosis pathways. The compound was administered at varying concentrations, with IC50 values suggesting effective cytotoxicity at clinically relevant doses .

Properties

IUPAC Name |

[4-(1,3-dioxan-2-yl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3O3/c19-18(20,21)15-5-2-1-4-14(15)16(22)12-6-8-13(9-7-12)17-23-10-3-11-24-17/h1-2,4-9,17H,3,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDASSDHEKUPOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.